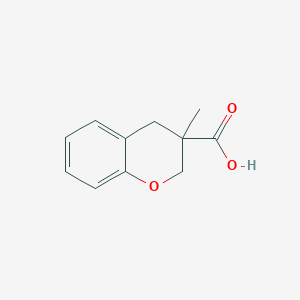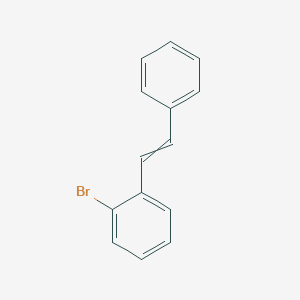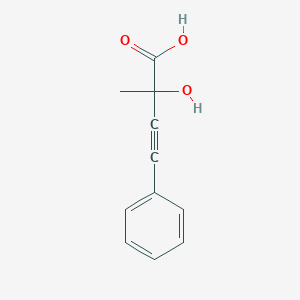
Aramchol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C20-FABAC involves the conjugation of arachidic acid with cholic acid. The reaction typically requires the activation of the carboxyl group of arachidic acid, which can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated arachidic acid is then reacted with cholic acid in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of C20-FABAC follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
C20-FABAC undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
C20-FABAC has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study cholesterol crystallization and solubilization.
Biology: It helps in understanding the mechanisms of cholesterol metabolism and transport.
Mecanismo De Acción
C20-FABAC exerts its effects through two main pathways:
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1): This enzyme is involved in the synthesis of monounsaturated fatty acids.
Activation of Cholesterol Efflux: It stimulates the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells, reducing blood and body cholesterol levels.
Comparación Con Compuestos Similares
C20-FABAC is unique due to its dual mechanism of action and its ability to reduce liver fat and cholesterol levels. Similar compounds include:
Ursodeoxycholic acid: Used to dissolve gallstones and treat primary biliary cholangitis.
Chenodeoxycholic acid: Used to dissolve gallstones.
Obeticholic acid: Used to treat primary biliary cholangitis.
These compounds share some similarities with C20-FABAC but differ in their specific mechanisms and applications.
Propiedades
Fórmula molecular |
C44H79NO5 |
|---|---|
Peso molecular |
702.1 g/mol |
Nombre IUPAC |
4-[7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50) |
Clave InChI |
SHKXZIQNFMOPBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[N-(3,4,5-trimethoxyphenyl)-carbamoyl]piperazine](/img/structure/B8496681.png)
![1-[2-(2-Methoxyethoxy)ethyl]-1-methylpyrrolidin-1-ium bromide](/img/structure/B8496684.png)
![2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane](/img/structure/B8496688.png)
![4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8496693.png)




![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)



